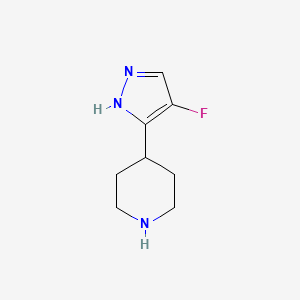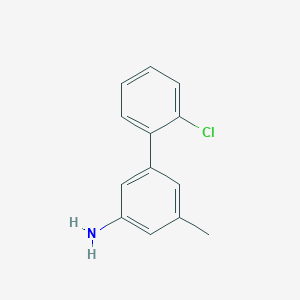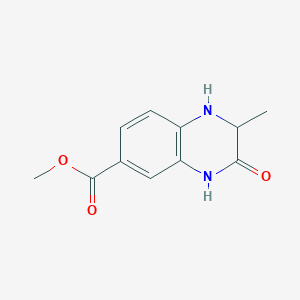
4-(4-fluoro-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluoro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom at the 4-position and a piperidine ring at the 3-position
Preparation Methods
The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the fluorination of pyrazole derivatives using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile . The reaction is typically carried out under microwave irradiation at 90°C for 15 minutes . Industrial production methods may involve similar fluorination processes, but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
4-(4-fluoro-1H-pyrazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-fluoro-1H-pyrazol-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: Researchers use this compound to study the effects of fluorinated heterocycles on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-fluoro-1H-pyrazol-3-yl)piperidine can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: This compound features a chlorophenyl group instead of a fluoropyrazole group, leading to different chemical and biological properties.
4,4-difluoro-1H-pyrazole derivatives: These compounds have two fluorine atoms on the pyrazole ring, which can significantly alter their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12FN3 |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-(4-fluoro-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12FN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12) |
InChI Key |
MANSDOAIPSQDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=NN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B13504757.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)

![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)



![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)

![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
